Boc-lisdexamfetamine intermediates are synthesized through convergent strategies that couple N-Boc-protected L-lysine derivatives with enantiomerically pure (S)-amphetamine. The primary approach involves activating the carboxyl group of Nα,Nε‑di‑Boc‑L‑lysine (1) using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or isobutyl chloroformate to form an activated ester (2). This intermediate undergoes nucleophilic attack by the amine group of (S)-amphetamine (3), yielding Nα,Nε-di-Boc-lisdexamfetamine (4) [1] [5]. Alternative routes employ mixed anhydride methods with pivaloyl chloride or alkylphosphonic anhydrides (T3P®), achieving yields of 75–85% under optimized conditions [6]. Crucially, stereochemical integrity at both chiral centers ((S)-amphetamine and (S)-lysine) is preserved by maintaining reaction temperatures below 0°C during coupling and using aprotic solvents (e.g., THF or acetonitrile) [5].
Table 1: Key Coupling Reagents and Reaction Conditions for Intermediate 4
Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
HATU | DMF | -10 to 0 | 2 | 88 |
Isobutyl chloroformate | THF | -15 to -5 | 3 | 78 |
T3P® (50% in EtOAc) | Acetonitrile | 0 to 5 | 1.5 | 92 |
Pivaloyl chloride | Dichloromethane | -20 | 4 | 75 |
Post-coupling, Boc-protected intermediates are purified via crystallization from ethanol/water or ethyl acetate/heptane mixtures, enhancing enantiomeric purity to >99% ee [1] [6].
Lysine’s α- and ε-amino groups necessitate regioselective protection to avoid undesired side reactions during lisdexamfetamine synthesis. Stepwise Boc protection is achieved by:
Alternatively, enzymatic protection using subtilisin (EC 3.4.21.62) in organic-aqueous biphasic systems selectively acylates the ε-amino group, achieving 90% selectivity without requiring pH control [1] [6]. Overprotection to the tri-Boc derivative (from lysine’s carboxyl group) is mitigated by controlled stoichiometry (≤2.2 equiv Boc2O) and quenching with citric acid .
Table 2: Regioselective Protection Efficiency Under Varied Conditions
Method | Reagent/Enzyme | Solvent System | α:ε Selectivity | Purity (%) |
---|---|---|---|---|
Chemical (pH 10) | Boc2O (1.05 eq) | H2O/THF | 1:19 | 97 |
Chemical (pH 8) | Boc2O (1.2 eq) | H2O | 1:4 | 85 |
Enzymatic (Subtilisin) | Vinyl acetate | H2O/MTBE | 1:9 | 92 |
Deprotection of benzyl-derived protecting groups (e.g., Cbz) in lisdexamfetamine precursors employs catalytic hydrogenation, whereas Boc groups are cleaved acidolytically. For Cbz-protected intermediates, Pd/C (10% w/w) in methanol facilitates hydrogenolysis at 25–50 psi H2 and 25°C, achieving >99% deprotection in 4–6 hours [1] [6]. Critical parameters include:
Post-hydrogenation, the catalyst is removed by filtration through Celite®, and the free base is isolated via solvent evaporation. Residual Pd is controlled to <10 ppm by treatment with thiourea-modified silica [6]. Boc deprotection instead uses methanesulfonic acid (2.5 equiv) in ethanol, cleaving Boc groups at 25°C within 1 hour without racemization [5].
Table 3: Catalytic Hydrogenation Conditions for Cbz Deprotection
Catalyst | H2 Pressure (psi) | Solvent | Time (h) | Yield (%) | Pd Residue (ppm) |
---|---|---|---|---|---|
10% Pd/C | 25 | MeOH | 6 | 95 | <15 |
5% Pd/Al2O3 | 50 | EtOH | 4 | 92 | <20 |
Pd(OH)2/C | 40 | iPrOH/H2O | 8 | 90 | <10 |
Solid-phase synthesis employs Wang or Rink amide resins functionalized with Nα-Fmoc-Nε-Boc-L-lysine. After Fmoc deprotection (piperidine/DMF), (S)-amphetamine is coupled using PyBOP/DIPEA, followed by resin cleavage with TFA/water (95:5) to yield Nε-Boc-lisdexamfetamine (6). This approach simplifies purification (resin washing removes impurities) but suffers from lower yields (70–75%) due to incomplete coupling and cleavage [5] [6].
Solution-phase synthesis remains dominant for scalability. Key optimizations include:
Table 4: Solid-Phase vs. Solution-Phase Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall Yield (after deprotection) | 65–75% | 85–92% |
Impurity Profile | <0.05% dimers | <0.1% dimers |
Scalability | Limited (≤1 kg) | Multi-kilogram |
Purification Method | Resin washing | Crystallization |
Key Limitation | Incomplete resin cleavage | Solvent volume requirements |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3